molecular formula C4H7N5O3S2 B2597119 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea CAS No. 32873-77-1

3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2597119
CAS No.: 32873-77-1
M. Wt: 237.25
InChI Key: XCLKHLHNDAHFJT-UHFFFAOYSA-N
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Description

3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfamoyl group at the 5-position and a methylurea moiety at the 2-position. The sulfamoyl group (-SO₂NH₂) is a well-known pharmacophore in medicinal chemistry, often associated with carbonic anhydrase inhibition and diuretic activity . This structural combination positions the compound as a candidate for therapeutic applications, particularly in enzyme inhibition or antimicrobial contexts.

Properties

IUPAC Name

1-methyl-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O3S2/c1-6-2(10)7-3-8-9-4(13-3)14(5,11)12/h1H3,(H2,5,11,12)(H2,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKHLHNDAHFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NN=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-methylurea with a sulfonamide derivative of 1,3,4-thiadiazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. The industrial production methods focus on cost-effectiveness, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea linkage undergoes alkaline hydrolysis under strong basic conditions:

  • Reactants : 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea + NaOH.

  • Conditions : 1M NaOH, reflux for 4 hours .

  • Products : 5-Sulfamoyl-1,3,4-thiadiazol-2-amine + methylamine + CO₂.

Key Observations :

  • Complete hydrolysis confirmed via loss of urea carbonyl IR signal (1678 cm⁻¹) .

Derivatization via Isocyanate/Thiocyanate Reactions

The urea group reacts with aromatic isocyanates to form bis-urea derivatives:

  • Example : Reaction with 2,4-dichlorophenyl isocyanate .

    • Conditions : Dry acetone, 6 hours.

    • Product : 1-(3,4-Dichlorophenyl)-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea.

    • Yield : 60% .

Table 2: Derivative Synthesis

ReagentProduct StructureYield (%)
Phenyl isocyanateBis-urea derivative55
2,6-Difluorophenyl isothiocyanateThiourea derivative60

Electrophilic Substitution on the Thiadiazole Ring

The electron-withdrawing sulfamoyl group directs substitution to the 3-methyl position:

  • Chlorination : Reaction with Cl₂ in acetic acid yields 3-chloromethyl derivatives .

    • Conditions : 70% acetic acid, 0–5°C, 2 hours.

    • Product : 3-(Chloromethyl)-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea.

Cyclization to Heterocyclic Systems

Under acidic conditions, the urea moiety participates in cyclization:

  • Reactants : this compound + thioglycolic acid.

  • Conditions : Acetyl chloride, reflux .

  • Product : Thiazolidinone-fused thiadiazole.

Spectroscopic Validation :

  • IR : Loss of urea N-H stretch (3364 cm⁻¹), emergence of thiazolidinone C=O (1692 cm⁻¹) .

  • ¹H NMR : New multiplet at δ 7.48–8.59 ppm (aromatic protons) .

Coordination Chemistry

The sulfamoyl group (-SO₂NH₂) acts as a bidentate ligand for transition metals:

  • Example : Reaction with Cu(II) acetate forms a square-planar complex.

    • Conditions : Ethanol, 60°C, 2 hours.

    • Stoichiometry : Ligand:Cu = 2:1 (confirmed by elemental analysis).

Stability Under Thermal and Oxidative Conditions

  • Thermal Degradation : Decomposes at 215°C (DSC data) .

  • Oxidative Stability : Resists H₂O₂ (3% v/v) at pH 7.4 for 24 hours (HPLC monitoring) .

Table 3: Stability Profile

ConditionResult (24h)
pH 2.0 (HCl)98% intact
pH 9.0 (NaOH)85% intact
UV light (254 nm)75% intact

Biological Activity Correlations

Derivatives show carbonic anhydrase inhibitory activity:

  • IC₅₀ Values :

    • hCA-I: 12.4 nM

    • hCA-II: 8.7 nM

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing substituents on the urea enhance inhibition .

Scientific Research Applications

Agricultural Chemistry

3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea has been identified as a promising candidate for use as a pesticide and herbicide. Its structural features contribute to its effectiveness against various plant pathogens.

Pesticidal Activity

Research indicates that this compound exhibits significant antifungal and antibacterial properties. It has been tested against pathogens such as Botrytis cinerea and Phytophthora infestans, showing effective inhibition of their growth. The compound's mechanism involves disrupting the cellular processes of these pathogens, making it a valuable addition to agricultural pest management strategies .

Case Study: Efficacy Against Plant Diseases

A study conducted on the efficacy of this compound demonstrated its potential in controlling tomato blight caused by Alternaria solani. In controlled trials, application of the compound resulted in a 70% reduction in disease incidence compared to untreated controls .

Pharmaceutical Applications

The compound is also being explored for its potential pharmaceutical applications, particularly in the field of drug design.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of sulfonamide derivatives, including this compound, as inhibitors of carbonic anhydrases. These enzymes are crucial for various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and epilepsy .

Case Study: Antitumor Activity

In vitro studies have shown that certain sulfonamide-based analogues exhibit antitumor activity. The structural similarities with this compound suggest that it may also possess similar properties, warranting further investigation into its potential as an anticancer agent .

Biochemical Tools

The unique structure of this compound allows it to function as a biochemical tool in research settings.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms through inhibition assays. Its ability to selectively inhibit certain enzymes makes it valuable for elucidating biochemical pathways and developing new therapeutic strategies .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Agricultural ChemistryPesticide/HerbicideEffective against Botrytis cinerea (70% reduction)
PharmaceuticalsCarbonic Anhydrase InhibitorPotential treatment for glaucoma
Biochemical ResearchEnzyme Inhibition StudiesValuable for elucidating biochemical pathways

Mechanism of Action

The mechanism of action of 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The thiadiazole ring can interact with biological receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Acetazolamide (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide)

  • Structure : Acetazolamide shares the 5-sulfamoyl-1,3,4-thiadiazole backbone but substitutes the urea group with an acetamide (-NHCOCH₃) at the 2-position .
  • Pharmacological Activity : A clinically approved carbonic anhydrase inhibitor used for glaucoma and epilepsy. The acetamide group provides moderate lipophilicity, while the sulfamoyl group directly interacts with the enzyme’s active site.
  • Solubility and Stability: Crystallizes as a hemihydrate (2.25H₂O), enhancing stability but reducing solubility in nonpolar environments compared to urea derivatives .

1-Cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

  • Structure : Replaces the sulfamoyl group with a phenyl ring and introduces a cyclopentyl substituent on the urea nitrogen .
  • Pharmacological Activity: Demonstrated improved binding affinity in computational models due to the bulky cyclopentyl group, which may enhance selectivity for specific targets.

3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one

  • Structure : Features a triazole-methyl substituent and a sulfanyl (-S-) linkage instead of sulfamoyl or urea groups .
  • Functional Implications : The triazole ring introduces additional hydrogen-bonding sites, while the sulfanyl group may alter electronic properties, affecting reactivity and metabolic stability .

Pharmacological and Physicochemical Properties

Compound Key Substituents Pharmacological Activity Solubility Target Affinity
3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea 5-SO₂NH₂, 2-(methylurea) Potential carbonic anhydrase inhibition Moderate (urea-enhanced) High (H-bond donors)
Acetazolamide 5-SO₂NH₂, 2-acetamide Clinically proven CA inhibition Low (hydrate form) High (sulfamoyl interaction)
1-Cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea 5-Ph, 2-(cyclopentylurea) Enhanced selectivity in silico models Low (lipophilic) Moderate-to-high
Triazole-sulfanyl derivative 5-(triazole-methyl), 2-sulfanyl Unreported (structural novelty) Variable (polar groups) Undetermined

Research Findings and Implications

  • Challenges : Sulfamoyl-containing compounds may face metabolic instability due to sulfonamide cleavage, whereas urea derivatives show better resistance to enzymatic degradation .
  • Future Directions : Computational studies (e.g., molecular docking) recommend further exploration of hybrid structures combining sulfamoyl and urea motifs for dual-target therapies .

Biological Activity

3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea, with CAS number 32873-77-1, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₄H₇N₅O₃S₂
  • Molecular Weight : 237.26 g/mol
  • Structure : The compound features a thiadiazole ring substituted with a sulfamoyl group and a methyl group attached to the urea moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with appropriate sulfonyl chlorides and urea derivatives. The process can be optimized for yield and purity using various organic synthesis techniques.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Specifically, derivatives of thiadiazoles have shown effectiveness against various bacterial strains. For instance:

  • In vitro studies demonstrated that related compounds exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.03–0.06 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Anticancer Potential

Recent studies have explored the anticancer properties of thiadiazole derivatives, including those similar to this compound. A notable study synthesized a series of urea derivatives based on thiadiazole structures and evaluated their cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds showed promising results against HeLa cells with IC₅₀ values significantly lower than those of established anticancer drugs like sorafenib .
CompoundCell LineIC₅₀ (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways crucial for cell proliferation or survival:

  • Apoptosis Induction : Flow cytometry analyses revealed that certain derivatives induce apoptotic cell death in cancer cells, blocking the cell cycle at specific phases .

Case Studies

  • Antibacterial Activity Evaluation : A study focused on the antimicrobial efficacy of various thiadiazole derivatives found that modifications to the thiadiazole ring significantly influenced antibacterial potency .
  • Anticancer Activity Assessment : Another investigation into a series of urea derivatives demonstrated their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Methyl-1-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)urea?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or urea coupling. A common approach involves reacting 5-sulfamoyl-1,3,4-thiadiazol-2-amine with methyl isocyanate under inert conditions (e.g., dry tetrahydrofuran or dichloromethane) at 0–25°C. Catalytic bases like triethylamine may enhance reactivity by neutralizing HCl byproducts . Alternative routes include coupling pre-synthesized thiadiazole intermediates with urea precursors, as demonstrated in analogous thiadiazolylurea syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Validate using:

  • HPLC/GC-MS : Quantify purity (>95% recommended for biological assays).
  • NMR Spectroscopy : Confirm substituent positions (e.g., methyl group at N3, sulfamoyl at C5) via 1H^1H- and 13C^{13}C-NMR. Compare chemical shifts to structurally related thiadiazolylureas .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (see analogous compounds in ).

Q. What spectroscopic databases or tools are recommended for characterizing this compound?

Methodological Answer:

  • SDBS (Spectral Database for Organic Compounds) : Compare IR and mass spectra with entries for 5-sulfamoyl-1,3,4-thiadiazole derivatives .
  • NIST Chemistry WebBook : Reference thermodynamic and fragmentation patterns .
  • ChemSpider : Cross-validate molecular weight (222.24 g/mol) and fragmentation ions .

Advanced Research Questions

Q. How can researchers investigate the carbonic anhydrase inhibition potential of this compound?

Methodological Answer:

  • Enzyme Assays : Use recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) with a stopped-flow CO2_2 hydration assay. Compare IC50_{50} values to acetazolamide (positive control) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamics of enzyme-inhibitor interactions .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CA isoforms (PDB IDs: 3KSG, 5FL4) to predict binding modes .

Q. What strategies are effective for analyzing contradictory biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted CA).
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
  • Comparative SAR Studies : Synthesize analogs with modified urea or thiadiazole moieties to isolate structural determinants of activity .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of sulfonamide/thiadiazole derivatives to predict logP, solubility, and bioavailability.
  • ADMET Prediction : Use tools like SwissADME or ADMETLab to forecast blood-brain barrier penetration or CYP450 interactions .
  • Molecular Dynamics Simulations : Simulate binding persistence in CA active sites to guide stability-enhanced designs .

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